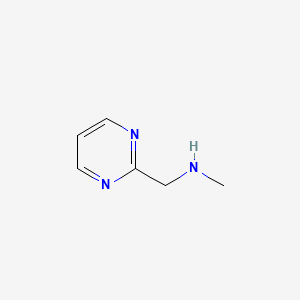

N-Methyl-2-pyrimidinemethanamine

Description

N-Methyl-2-pyrimidinemethanamine within the Landscape of Heterocyclic Amine Chemistry

This compound belongs to the class of heterocyclic amines, organic compounds characterized by a ring structure containing atoms of at least two different elements. Specifically, it features a pyrimidine (B1678525) ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3. The presence of the methylamino group attached to the pyrimidine ring via a methylene (B1212753) bridge defines its specific identity and reactivity.

Significance of Pyrimidine Scaffolds in Advanced Chemical Sciences

The pyrimidine scaffold, the core structural feature of this compound, is of immense importance in the chemical and life sciences. bohrium.comjclmm.com Pyrimidine derivatives are fundamental components of nucleic acids (cytosine, thymine, and uracil), playing a central role in the genetic code and cellular function. researchgate.net This inherent biological relevance has made the pyrimidine nucleus a "privileged scaffold" in drug discovery, meaning it is a structural framework that is frequently found in biologically active compounds. researchgate.netnih.gov

The versatility of the pyrimidine ring allows for structural modifications at multiple positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. bohrium.com This has led to the development of a wide range of drugs with diverse therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents. jclmm.comnih.gov The ability of the pyrimidine core to mimic the structure of endogenous molecules allows for effective interaction with biological targets, while its chemical tractability makes it an attractive starting point for the synthesis of new therapeutic agents. bohrium.comresearchgate.net The ongoing exploration of pyrimidine derivatives continues to yield novel compounds with the potential to address a variety of diseases. jclmm.comnih.gov

Current Research Trajectories and Academic Relevance of the Chemical Compound

The primary academic and industrial relevance of this compound lies in its role as a key building block in the synthesis of more complex molecules, particularly those with potential applications in the field of pain management. A significant area of research involves the use of this compound, often in the form of its hydrochloride salt, in the preparation of (hetero)arylalkylamino-pyrazolopyridazine derivatives. wipo.int These resulting compounds are being investigated for their multimodal activity against pain, targeting both the α2δ subunit of voltage-gated calcium channels and the norepinephrine (B1679862) transporter (NET).

While detailed, peer-reviewed studies on the specific biological activity of this compound itself are not extensively available, its importance is underscored by its inclusion in synthetic pathways described in patent literature for novel therapeutic agents. This indicates its value as a specialized intermediate, crucial for accessing complex molecular architectures that are the focus of current drug discovery efforts. The research trajectory for this compound is therefore intrinsically linked to the development of the next generation of analgesic drugs.

Below is a table of key chemical properties for this compound:

| Property | Value |

| CAS Number | 1083246-53-0 |

| Molecular Formula | C₆H₉N₃ |

| Molecular Weight | 123.16 g/mol |

| LogP | 0.58690 |

| PSA (Polar Surface Area) | 51.80 Ų |

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-pyrimidin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-7-5-6-8-3-2-4-9-6/h2-4,7H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNVZHWHWPHYHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609057 | |

| Record name | N-Methyl-1-(pyrimidin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083246-53-0 | |

| Record name | N-Methyl-2-pyrimidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1083246-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-(pyrimidin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Methyl 2 Pyrimidinemethanamine and Its Derivatives

Strategic Approaches to N-Methyl-2-pyrimidinemethanamine Synthesis

The construction of this compound can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, scalability, and access to derivatives. These strategies are broadly categorized as convergent or divergent pathways.

Convergent and Divergent Synthetic Pathways

Divergent synthesis is a common and effective strategy for producing a library of related compounds from a common intermediate. In the context of this compound synthesis, a divergent approach typically begins with a pre-functionalized pyrimidine (B1678525) core, such as 2-chloropyrimidine. This common precursor can then be reacted with various amines to generate a range of N-substituted aminopyrimidines. This method is advantageous for structure-activity relationship (SAR) studies, as it allows for the rapid generation of analogues. acs.org

Mechanistic Investigations of Key Bond-Forming Reactions, including Nucleophilic Substitutions and Condensation Reactions

The primary mechanism for attaching the methylamino group to the pyrimidine ring is through a nucleophilic aromatic substitution (SNAr) reaction. nih.gov In this pathway, a pyrimidine ring bearing a good leaving group, typically a halogen like chlorine at the C2 position, serves as the electrophile. The C2 position is particularly activated for nucleophilic attack due to the electron-withdrawing effect of the two adjacent ring nitrogen atoms. An amine, acting as the nucleophile, attacks this electron-deficient carbon, leading to the formation of a Meisenheimer complex intermediate, which then expels the leaving group to yield the substituted product. researchgate.net

Key aspects of this mechanism include:

Leaving Group: Halogens are effective leaving groups. The reaction proceeds well with 2-chloropyrimidine. nih.govrsc.org

Nucleophile: The strength of the amine nucleophile influences the reaction rate.

Solvent: Polar aprotic solvents are typically used to solvate the intermediate and facilitate the reaction.

Alternatively, condensation reactions can be employed to construct the pyrimidine ring itself from acyclic precursors. These methods involve the cyclization of components like amidines with ketones, aldehydes, or esters. organic-chemistry.org While this is a powerful method for creating substituted pyrimidines, the synthesis of this compound more commonly relies on the functionalization of a pre-existing pyrimidine ring via SNAr.

Stereoselective and Regioselective Synthesis Considerations

For the synthesis of the parent compound, this compound, which is achiral, stereoselective considerations are not applicable. However, when synthesizing derivatives with chiral centers on the side chain, stereoselectivity would become a critical factor.

Regioselectivity is a paramount consideration in the synthesis of pyrimidinemethanamines. The pyrimidine ring has multiple positions (C2, C4, C5, C6) where substitution can occur. The C2 and C4/C6 positions are electronically deficient and thus susceptible to nucleophilic attack. acs.org High regioselectivity for substitution at the C2 position is often achieved by using a starting material with a leaving group exclusively at that position, such as 2-chloropyrimidine. nih.gov Studies on related polyhalogenated pyrimidines confirm that amination reactions can proceed with high site-selectivity, preferentially displacing a chloride group over other halogens at different positions. rsc.org The nature of substituents already on the ring can influence the preferred site of attack, but a leaving group at the C2 position generally directs the incoming nucleophile to that site effectively. acs.org

Precursor Design and Reactivity in Pyrimidinemethanamine Synthesis

The success of any synthetic strategy hinges on the selection of appropriate precursors and the optimization of reaction conditions to maximize yield and purity.

Utilization of Pyrimidine and Amine Building Blocks

The synthesis of this compound is typically achieved by combining a pyrimidine-based building block with an amine building block.

Pyrimidine Precursors: A common and commercially available precursor is 2-chloropyrimidine . Its chlorine atom serves as an excellent leaving group for the SNAr reaction with methylamine. nih.gov Another potential precursor is 2-(aminomethyl)pyrimidine , which could undergo N-methylation. nih.gov

Amine Precursors: The simplest amine building block for this synthesis is methylamine (CH₃NH₂), used either as a gas, in solution, or as a salt like methylamine hydrochloride.

The reactivity of these precursors is governed by their electronic properties. The electrophilicity of the C2 carbon in 2-chloropyrimidine and the nucleophilicity of the nitrogen atom in methylamine are the driving forces for the key C-N bond-forming reaction.

Optimization of Reaction Conditions and Yields for this compound Formation

Optimizing reaction conditions is critical for achieving high yields and minimizing side products. Key parameters that are frequently adjusted include the choice of solvent, temperature, base, and the molar ratio of reactants.

Solvent: Aprotic polar solvents such as Dimethylformamide (DMF) are often employed as they can effectively solvate the reactants and intermediates without interfering with the reaction. google.comnih.govmdpi.com

Temperature: Many SNAr reactions on heterocyclic rings require heating to proceed at a reasonable rate. Temperatures can range from 50°C to reflux, depending on the reactivity of the specific substrates. google.comnih.govmdpi.com

Base: A non-nucleophilic base, such as Diisopropylethylamine (DIEA) or triethylamine (TEA), is often added to the reaction mixture. Its role is to neutralize the acid (e.g., HCl) generated during the substitution, preventing the protonation and deactivation of the amine nucleophile. nih.gov

Molar Ratios: Adjusting the molar ratio of the amine to the pyrimidine precursor can influence the reaction outcome. An excess of the amine may be used to drive the reaction to completion.

The following table summarizes reaction conditions and yields for analogous synthetic transformations involving pyrimidine derivatives, illustrating typical parameters that would be optimized for the synthesis of this compound.

| Reactants | Product Type | Solvent | Base | Temperature | Time | Yield |

| 2-Chloropyrimidine, Immobilized Glycine | N-(pyrimidin-2-yl)glycinate | DMF | DIEA | 90°C | 15 h | - |

| 2-Methyl-5-nitrophenyl guanidine, 1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-one | Substituted Pyrimidine | DMF | - | Reflux | 16 h | 82.2% google.com |

| 4,6-diamino-2-mercaptopyrimidine sodium salt, n-heptyl chloride | S-alkylated pyrimidine | DMF | - | 50°C | - | 67% mdpi.com |

| Diethyl malonate, Acetamidine hydrochloride | 4,6-dihydroxy-2-methylpyrimidine | Sodium Methoxide | - | - | 180 min | 88.5% researchgate.net |

Emerging Synthetic Techniques in Pyrimidine Chemistry

The synthesis of this compound and its derivatives is increasingly benefiting from emerging techniques in pyrimidine chemistry that offer greater efficiency, control, and sustainability compared to traditional methods. These advanced methodologies, particularly in catalysis and process engineering, are paving the way for more streamlined and environmentally conscious production of these valuable compounds.

Catalytic Methods in this compound Formation

Catalytic methods are at the forefront of modern organic synthesis, enabling reactions with high selectivity and efficiency. For the formation of this compound, reductive amination of 2-pyrimidinecarboxaldehyde with methylamine stands out as a prominent catalytic approach. This reaction typically involves the formation of an intermediate imine, which is then reduced to the final amine product. The success of this method hinges on the choice of catalyst and reducing agent.

A variety of reducing agents can be employed for this transformation, each with its own set of advantages. Mild borohydride reagents are often favored. One common and effective method utilizes sodium triacetoxyborohydride (STAB), which is known for its mildness and broad functional group tolerance. Another option is the use of pyridine-borane complexes in the presence of molecular sieves, which act as both a catalyst and a dehydrating agent to facilitate imine formation sciencemadness.org. More recently, developments in catalysis have introduced metal-free conditions, for instance, using borane-trimethylamine with carbon dioxide as a C1 source for the methylation of amines organic-chemistry.org.

Transition metal catalysis also offers powerful alternatives. Systems based on palladium on carbon (Pd/C) with hydrogen gas or a hydrogen donor are effective for reductive amination youtube.com. Additionally, iridium-based pincer complexes have been shown to efficiently catalyze the synthesis of highly substituted pyrimidines from alcohols and amidines, showcasing the potential of these catalysts in sustainable multicomponent reactions nih.gov. While not a direct synthesis of this compound, these iridium-catalyzed reactions highlight a sustainable approach using readily available starting materials nih.gov.

The table below summarizes various catalytic systems applicable to the reductive amination for the synthesis of this compound.

| Catalyst/Reducing Agent System | Key Features |

| Sodium Triacetoxyborohydride (STAB) | Mild, high chemoselectivity, commercially available. |

| Pyridine-Borane / 4Å Molecular Sieves | Mild conditions, effective for in-situ imine formation and reduction sciencemadness.org. |

| Palladium on Carbon (Pd/C) / H₂ | Heterogeneous catalyst, easily removed, scalable youtube.com. |

| Iridium Pincer Complexes | Sustainable, allows for multicomponent synthesis from alcohols nih.gov. |

| Borane-trimethylamine / CO₂ | Metal-free, utilizes CO₂ as a sustainable C1 source organic-chemistry.org. |

Flow Chemistry and Sustainable Synthetic Approaches for Pyrimidinemethanamine Derivatives

Flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages in terms of safety, scalability, and sustainability. In the context of pyrimidinemethanamine derivatives, flow chemistry provides a platform for more efficient and controlled reactions. The key principle of flow chemistry is the continuous passage of reagents through a reactor, which allows for precise control over reaction parameters such as temperature, pressure, and reaction time.

One of the major benefits of flow chemistry is the enhanced heat and mass transfer, which can lead to higher yields and selectivities compared to traditional batch processes. For instance, the synthesis of 2-methylpyridines has been successfully demonstrated in a continuous flow setup using a packed-bed reactor with a Raney® nickel catalyst nih.govresearchgate.net. This approach, which involves the α-methylation of pyridines, suggests a viable strategy for the continuous production of N-alkyl-pyrimidinemethanamine derivatives. The use of a heterogeneous catalyst in a flow system simplifies product purification, as the catalyst is retained within the reactor, allowing for a continuous stream of product to be collected nih.govresearchgate.net.

Sustainable synthesis is a key driver for the adoption of flow chemistry. The reduced reaction volumes and enhanced safety of flow reactors allow for the use of more environmentally benign solvents and reagents. Furthermore, the integration of catalytic steps into a continuous flow process can significantly reduce waste and energy consumption. For example, a sustainable multicomponent synthesis of pyrimidines using an iridium catalyst has been reported, which proceeds via a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts nih.gov. While this specific example produces the pyrimidine core, its principles can be adapted to the synthesis of derivatives in a continuous flow setup.

The table below outlines the potential advantages of employing flow chemistry for the synthesis of pyrimidinemethanamine derivatives.

| Feature | Advantage in Flow Chemistry |

| Heat Transfer | Superior heat dissipation, allowing for highly exothermic reactions to be performed safely. |

| Mass Transfer | Efficient mixing of reagents, leading to faster reaction rates and higher yields. |

| Scalability | Straightforward scaling by extending the operation time or using parallel reactors. |

| Safety | Small reaction volumes minimize the risk associated with hazardous reagents or intermediates. |

| Sustainability | Reduced solvent and energy consumption, and potential for catalyst recycling. |

While specific examples of the flow synthesis of this compound are not yet widely reported, the established principles and successful applications in the synthesis of related heterocyclic compounds strongly support its feasibility and potential benefits.

Chemical Reactivity and Mechanistic Elucidation of N Methyl 2 Pyrimidinemethanamine

Reactivity Profiles of the Pyrimidine (B1678525) Ring System

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. wikipedia.orgbhu.ac.in This electronic characteristic significantly reduces the ring's electron density compared to benzene, making it less susceptible to electrophilic attack and more prone to nucleophilic substitution. wikipedia.org The positions on the pyrimidine ring exhibit different levels of electron deficiency, with the C2, C4, and C6 positions being the most electron-poor, while the C5 position is comparatively less so. wikipedia.org

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution on the pyrimidine core is generally difficult due to the ring's inherent π-deficiency, which is further compounded by the tendency for the ring nitrogens to be protonated under the strongly acidic conditions often required for these reactions. wikipedia.orgbhu.ac.in Such protonation further deactivates the ring towards attack by electrophiles.

However, electrophilic substitution can be facilitated at the C5 position, which is the least electron-deficient carbon atom in the ring. wikipedia.org Reactions such as nitration and halogenation have been observed on substituted pyrimidines, particularly when the ring is activated by electron-donating groups. wikipedia.org For N-Methyl-2-pyrimidinemethanamine, the N-methylaminomethyl substituent at the C2 position is an activating group, which could potentially facilitate electrophilic attack at the C5 position. Despite this, electrophilic substitution on unactivated or weakly activated pyrimidines remains a less common reaction pathway. bhu.ac.in Research into multicomponent heterocyclization reactions has shown that the reactivity of heterocyclic substrates in electrophilic substitution is proportional to their electrophilicity, a principle that underscores the challenge of such reactions on the electron-deficient pyrimidine ring. acs.orgnih.govacs.org

Nucleophilic Attack on the Pyrimidine Core

In contrast to its resistance to electrophilic attack, the π-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The most electron-deficient positions—C2, C4, and C6—are the primary sites for nucleophilic attack. wikipedia.orgstackexchange.com This is because the anionic intermediate (Meisenheimer complex) formed during the reaction is stabilized by the delocalization of the negative charge onto the electronegative ring nitrogen atoms. stackexchange.com

Reactions Involving the N-Methylamine Moiety

The exocyclic N-methylamine group is a primary center of reactivity in this compound. As a secondary amine, it exhibits characteristic nucleophilicity and basicity, enabling a variety of chemical transformations. uomustansiriyah.edu.iq

Amine Reactivity: Alkylation, Acylation, and Derivatization

The lone pair of electrons on the nitrogen atom of the N-methylamine group makes it a potent nucleophile. uomustansiriyah.edu.iq This allows it to readily participate in N-alkylation and N-acylation reactions.

N-Alkylation: This reaction involves the treatment of the amine with an alkyl halide or other alkylating agent. The secondary amine can be converted into a tertiary amine. Catalytic methods using transition metals like iridium and ruthenium have been developed for the N-alkylation of amines with alcohols, offering a more environmentally benign approach. acs.orgnih.gov

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (under coupling conditions) yields the corresponding amide. This is a common derivatization strategy for amines.

The table below summarizes typical alkylation and acylation reactions applicable to the N-methylamine moiety.

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Methyl Iodide | Tertiary Amine |

| N-Acylation | Acetyl Chloride | Amide |

Condensation Reactions and Imine Formation

The N-methylamine group can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones. However, as a secondary amine, the initial product of this reaction is an unstable carbinolamine. Unlike primary amines which can eliminate water to form a stable imine (Schiff base), the carbinolamine derived from a secondary amine cannot directly form a stable C=N double bond without the loss of one of the N-alkyl groups.

Instead, the carbinolamine is typically in equilibrium with the starting materials. mdpi.com In certain contexts, particularly with activated carbonyls or in intramolecular scenarios, further reactions can occur. For instance, in the Mannich reaction, a secondary amine reacts with formaldehyde (B43269) and a compound containing an active hydrogen to form a "Mannich base". researchgate.netscielo.org.mx While direct, stable imine formation from this compound is not typical, its participation in condensation-type reactions under specific conditions remains a possibility. Studies on the condensation of other amino-heterocycles have shown that the reaction outcome is highly dependent on the substrates and reaction conditions, sometimes leading to unexpected products. mdpi.comscielo.org.mx

Metal-Mediated and Organocatalytic Transformations

The nitrogen atoms in both the pyrimidine ring and the N-methylamine side chain can act as ligands, coordinating to metal centers. This property allows this compound to be utilized in or be a substrate for metal-mediated and organocatalytic reactions.

Metal-Mediated Catalysis: The synthesis of pyrimidine derivatives can be achieved through various metal-catalyzed reactions. For example, iron-catalyzed modular synthesis allows for the construction of pyrimidines from ketones and amidines. acs.org Ruthenium and iridium complexes have been effectively used to catalyze the N-alkylation and N-methylation of amines. acs.orgnih.gov The ability of the nitrogen atoms in this compound to coordinate with such metals could influence its reactivity in these catalytic cycles, potentially serving as a bidentate ligand.

Organocatalysis: Pyrimidine derivatives can themselves act as organocatalysts or be substrates in organocatalytic reactions. For instance, diarylprolinol silyl (B83357) ether has been used to catalyze the enantioselective aza-Michael reaction of pyrimidines with α,β-unsaturated aldehydes. rsc.org Furthermore, organocatalysts have been employed for the synthesis of complex heterocyclic systems like dihydropyrido[2,3-d]pyrimidines. tandfonline.comtandfonline.com These examples demonstrate the growing importance of organocatalysis in the synthesis and transformation of pyrimidine-containing molecules.

The table below provides examples of catalytic systems used for pyrimidine synthesis and modification.

| Catalyst Type | Metal/Organocatalyst | Reaction Example | Reference |

| Metal-Catalyzed | Iron(II) complex | Modular pyrimidine synthesis | acs.org |

| Metal-Catalyzed | Iridium(I) NHC complex | N-methylation of amines with methanol | acs.org |

| Organocatalyzed | Diarylprolinol triphenylsilyl ether | Enantioselective aza-Michael reaction | rsc.org |

| Organocatalyzed | 2-Aminoethanesulfonic acid | Synthesis of dihydropyrido[2,3-d]pyrimidines | tandfonline.com |

Cross-Coupling Reactions in Functionalization of Pyrimidinemethanamine

The functionalization of pyrimidine rings through cross-coupling reactions is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. While direct studies on the cross-coupling reactions of this compound are not extensively detailed in the available literature, the reactivity of analogous pyrimidine-containing scaffolds provides a strong basis for understanding its potential in such transformations. The pyrimidine core, being electron-deficient, can be readily functionalized, particularly at halogenated positions, through various palladium-catalyzed cross-coupling reactions.

Commonly employed cross-coupling reactions for the functionalization of pyrimidine and related heterocyclic systems include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These methods offer a versatile toolkit for introducing a wide array of substituents onto the pyrimidine ring, thereby modulating the steric and electronic properties of the molecule.

For instance, in the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones, a related heterocyclic system, palladium-catalyzed cross-coupling reactions have been instrumental. nih.gov The triflate or iodide derivatives of these scaffolds serve as excellent electrophilic partners for coupling with various nucleophiles. The Buchwald-Hartwig amination, for example, allows for the introduction of N-aryl and N-alkyl groups at the C4 position. nih.gov Similarly, the Suzuki-Miyaura reaction facilitates the formation of C-C bonds by coupling with arylboronic acids, and the Sonogashira reaction enables the introduction of alkynyl moieties. nih.gov

A plausible strategy for the functionalization of this compound would involve the initial synthesis of a halogenated derivative, for example, at the 4- or 5-position of the pyrimidine ring. This halo-pyrimidinemethanamine could then serve as a substrate in various cross-coupling reactions. The table below illustrates the potential cross-coupling reactions that could be applied to a hypothetical 4-halo-N-Methyl-2-pyrimidinemethanamine, based on established methodologies for similar heterocyclic systems.

| Reaction Type | Coupling Partner | Catalyst/Ligand System | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Cs₂CO₃ | 4-Aryl-N-Methyl-2-pyrimidinemethanamine |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 4-(Phenylamino)-N-Methyl-2-pyrimidinemethanamine |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynyl-N-Methyl-2-pyrimidinemethanamine |

| Heck | Alkene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 4-Alkenyl-N-Methyl-2-pyrimidinemethanamine |

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and would require empirical optimization for the specific substrate. The electronic nature of the pyrimidine ring and the presence of the N-methylmethanamine substituent would influence the reaction conditions.

Catalytic Cycles Involving this compound as a Ligand or Substrate

The involvement of pyrimidine derivatives in catalytic cycles is multifaceted; they can act as substrates, as described in the previous section, or as ligands that coordinate to a metal center and modulate its catalytic activity. The nitrogen atoms of the pyrimidine ring and the exocyclic amine in this compound can act as coordination sites for transition metals like palladium, which is central to many cross-coupling reactions.

While specific studies detailing this compound as a ligand are not prominent, research on pyrimidine-functionalized N-heterocyclic carbene (NHC) ligands provides significant insights into the potential catalytic role of such structures. nih.govbeilstein-journals.orgresearchgate.net These ligands, which feature a pyrimidyl group attached to an NHC core, have been used to prepare methylpalladium(II) complexes. nih.govbeilstein-journals.orgresearchgate.net These complexes are intermediates in catalytic cycles, and their study sheds light on the mechanistic pathways of reactions such as methane (B114726) oxidation. nih.govbeilstein-journals.org

The catalytic cycle of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. When a pyrimidine-containing molecule like this compound acts as a ligand, it can influence each of these steps.

Potential Catalytic Cycle with a Pyrimidine-Based Ligand:

| Step | Description | Role of Pyrimidine Ligand |

| Oxidative Addition | The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate. | The ligand stabilizes the Pd(0) species and influences the rate of oxidative addition. |

| Transmetalation | The organic group from the organoboron compound is transferred to the palladium(II) center, displacing the halide. | The electronic properties of the pyrimidine ligand can affect the Lewis acidity of the palladium center, thereby influencing the rate of transmetalation. |

| Reductive Elimination | The two organic groups on the palladium(II) center couple and are eliminated as the final product (Ar-R), regenerating the palladium(0) catalyst. | The steric and electronic properties of the ligand are crucial in promoting the reductive elimination step and preventing side reactions. |

Mechanistic studies on methylpalladium(II) complexes with pyrimidine-NHC ligands suggest that a Pd(II)/Pd(IV) catalytic cycle may be more favorable than a Pd(II)/Pd(0) pathway for certain reactions. nih.gov In such a cycle, the palladium(II) intermediate undergoes further oxidation to a palladium(IV) species before reductive elimination occurs. The ability of the pyrimidine ligand to stabilize higher oxidation states of palladium would be a critical factor in this mechanistic pathway.

Furthermore, the coordination of a pyrimidine nitrogen to the palladium center can have a direct impact on the reactivity of the substrate, as seen in the palladium-catalyzed hydrolysis of imines. mdpi.com The coordination of the pyridine (B92270) nitrogen to palladium increases the polarity of the C=N bond, facilitating hydrolysis. mdpi.com A similar effect could be envisioned where the coordination of the pyrimidine ring of this compound to a metal center could activate adjacent bonds for subsequent reactions.

Advanced Spectroscopic and Structural Characterization of N Methyl 2 Pyrimidinemethanamine

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. High-resolution NMR, including one-dimensional (¹H and ¹³C) and two-dimensional techniques, would provide unambiguous confirmation of the structure of N-Methyl-2-pyrimidinemethanamine.

¹H and ¹³C NMR Chemical Shift Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, five distinct signals would be expected in the ¹H NMR spectrum.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The structure of this compound contains five unique carbon atoms, which would result in five distinct signals in the ¹³C NMR spectrum.

The predicted chemical shifts are based on the known effects of nitrogen-containing heterocyclic rings and amine functional groups. For instance, the pyrimidine (B1678525) ring protons are expected to be in the aromatic region, with H5 being a triplet due to coupling with the two equivalent H4/H6 protons. The methylene (B1212753) and methyl protons attached to the nitrogen atom would appear further upfield.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H4, H6 (Pyrimidine) | ~8.70 | d (Doublet) | ~4.8 | 2H |

| H5 (Pyrimidine) | ~7.15 | t (Triplet) | ~4.8 | 1H |

| CH₂ (Methylene) | ~3.90 | s (Singlet) | - | 2H |

| CH₃ (Methyl) | ~2.50 | s (Singlet) | - | 3H |

| NH (Amine) | ~2.0 (variable) | br s (Broad Singlet) | - | 1H |

Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Pyrimidine) | ~168.0 |

| C4, C6 (Pyrimidine) | ~157.5 |

| C5 (Pyrimidine) | ~119.0 |

| CH₂ (Methylene) | ~58.0 |

| CH₃ (Methyl) | ~36.0 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a key correlation would be observed between the pyrimidine protons at H4/H6 and H5, confirming their adjacent positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. abcr.com It would definitively link each proton signal to its corresponding carbon signal, for example, connecting the ¹H signal at ~8.70 ppm to the ¹³C signal at ~157.5 ppm (C4/C6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (2-3 bonds). abcr.com It is instrumental in connecting the different fragments of the molecule. Key HMBC correlations would be expected from the methylene (CH₂) protons to the pyrimidine ring carbons (C2 and C4/C6) and from the methyl (CH₃) protons to the methylene carbon (CH₂), confirming the C2-CH₂-N-CH₃ connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding. A NOESY spectrum would show a correlation between the methylene (CH₂) protons and the H4/H6 protons of the pyrimidine ring, confirming the spatial proximity consistent with the proposed structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the calculation of its elemental formula. pharmaffiliates.com For this compound, with a molecular formula of C₆H₉N₃, the exact mass of the protonated molecule [M+H]⁺ would be calculated and measured.

Predicted HRMS Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₉N₃ |

| Molecular Weight | 123.16 g/mol chemicalbook.com |

| Calculated Exact Mass [M+H]⁺ | 124.0869 |

| Measured Exact Mass [M+H]⁺ | (To be determined experimentally) |

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure. A plausible major fragmentation pathway for this compound would involve the cleavage of the benzylic C-N bond, which is typically a weak point, leading to the formation of a stable pyrimidin-2-ylmethyl cation.

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. ambeed.comguidechem.com

The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H bonds of the aromatic ring and the aliphatic groups, C=N and C=C stretching vibrations within the pyrimidine ring, and N-H bending and stretching of the secondary amine.

Predicted IR and Raman Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3300-3500 (weak, broad) | Secondary Amine |

| Aromatic C-H Stretch | 3000-3100 | Pyrimidine Ring |

| Aliphatic C-H Stretch | 2850-3000 | CH₂, CH₃ |

| C=N, C=C Stretch | 1400-1600 | Pyrimidine Ring |

| C-N Stretch | 1000-1250 | Aliphatic/Aromatic Amine |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, yielding precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding.

To date, no crystal structure for this compound has been deposited in the Cambridge Structural Database. If a suitable single crystal could be grown, this technique would confirm the planarity of the pyrimidine ring and the geometry around the nitrogen atoms. It would also reveal how the molecules pack in the crystal lattice, likely involving hydrogen bonding between the amine proton (N-H) of one molecule and a nitrogen atom of the pyrimidine ring of a neighboring molecule.

Computational Chemistry and Theoretical Investigations of N Methyl 2 Pyrimidinemethanamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These ab initio methods solve the Schrödinger equation (or approximations of it) to determine a molecule's electronic structure and related characteristics, providing insights into its stability and reactivity without the need for experimental data.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a predominant quantum chemical method used to investigate the electronic properties of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations can determine the optimized geometry of a molecule, corresponding to its most stable three-dimensional shape. From this optimized structure, various properties can be calculated.

For pyrimidine (B1678525) derivatives, DFT studies are commonly performed to calculate geometric parameters such as bond lengths, bond angles, and dihedral angles. These theoretical values are often compared with experimental data, where available, to validate the computational model. For instance, a study on a furo[3,4-d]pyrimidine (B15215042) derivative used the B3LYP functional with a 6-311++G(2d,p) basis set to determine its optimized geometry and other properties in the gas phase and in various solvents. Such calculations for N-Methyl-2-pyrimidinemethanamine would reveal the precise spatial arrangement of its pyrimidine ring, methyl group, and methanamine side chain.

Table 1: Example of DFT-Calculated Geometric Parameters for a Pyrimidine Derivative (Illustrative) This table presents hypothetical data for this compound based on typical values for pyrimidine rings to illustrate the output of DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | N1-C2 | 1.34 Å |

| Bond Length | C2-N3 | 1.33 Å |

| Bond Length | C4-C5 | 1.39 Å |

| Bond Angle | C6-N1-C2 | 115.5° |

| Bond Angle | N1-C2-N3 | 126.0° |

| Dihedral Angle | N1-C2-C(side chain)-N(side chain) | -175.0° |

Molecular Orbitals and Electrostatic Potential Maps

The reactivity of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). The energy gap between the HOMO and LUMO (ΔE) is a critical parameter indicating the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It maps the electrostatic potential onto the electron density surface, using a color scale to denote different charge regions. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral potential. For pyrimidine derivatives, MEP maps identify the nitrogen atoms of the pyrimidine ring as electron-rich, nucleophilic sites, which is crucial for understanding interactions like hydrogen bonding.

Table 2: Example Frontier Orbital Energies for Pyrimidine Derivatives (Illustrative) This table shows representative data from DFT calculations on various pyrimidine derivatives to illustrate the concept.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference Study |

|---|---|---|---|---|

| Oxazolo[4,5-b]pyridine Derivative (P5) | -6.2153 | -1.8645 | 4.3508 | |

| Oxazolo[4,5-b]pyridine Derivative (P6) | -6.5292 | -2.0821 | 4.4471 | |

| Oxazolo[4,5-b]pyridine Derivative (P7) | -6.5929 | -2.1077 | 4.4852 |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal the conformational flexibility of a molecule like this compound and the dynamics of its interactions with a biological target, such as a protein or enzyme.

MD simulations provide valuable insights into the stability of a ligand-protein complex. A simulation is typically run for a duration of nanoseconds to microseconds, tracking the trajectory of all atoms. Key metrics such as the Root Mean Square Deviation (RMSD) are calculated to assess the stability of the system. A stable RMSD value over time for the protein backbone and the ligand suggests that the binding pose is stable. MD studies on pyrimidine derivatives have been used to validate docking results and analyze the stability of ligand-protein interactions, confirming that the ligand remains bound in the active site of the target protein throughout the simulation.

Docking Studies and Ligand Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation (the "pose") and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target.

For pyrimidine derivatives, docking studies are widely used to predict how they might interact with the active site of enzymes, such as kinases or DNA gyrase. The results of a docking study include a binding score (which estimates the binding free energy) and a visualization of the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein. For this compound, docking studies could predict its potential to bind to various therapeutic targets, with the pyrimidine nitrogens and the amine group likely acting as key hydrogen bond donors or acceptors.

Table 3: Example Docking Results for Pyrimidine Derivatives Against a Protein Target (Illustrative) This table shows hypothetical docking scores and interacting residues to demonstrate the output of a molecular docking study.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| This compound | CDK2 | -7.5 | LEU83, LYS33, ASP86 |

| Compound 8 (Pyrimidine derivative) | EGFR Kinase | -8.2 | MET793, LYS745, ASP855 |

| Compound 14 (Pyridine derivative) | EGFR Kinase | -8.5 | MET793, CYS797, ASP855 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

A QSAR study involves calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of compounds with known activities. Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a predictive model. For a series of pyrimidine-based inhibitors, a QSAR model might identify descriptors related to the status of nitrogen atoms, the presence of hydrogen bond donors, and ionization potential as being critical for their inhibitory potency. Although a QSAR model cannot be built for a single compound, this compound could be included in a larger dataset of pyrimidine derivatives to help develop a model for a particular biological endpoint.

Biological Activity and Medicinal Chemistry Applications of N Methyl 2 Pyrimidinemethanamine

Mechanism-Based Biological Activity Assessment

The biological effects of a chemical compound are intrinsically linked to its interactions with molecular targets within a biological system. For N-Methyl-2-pyrimidinemethanamine, its activity would be determined by its ability to bind to specific proteins, inhibit enzymes, or modulate cellular pathways.

Ligand Binding to Biological Targets, such as 5-HT1AR

The serotonin (B10506) 1A receptor (5-HT1A) is a well-established target for drugs treating anxiety, depression, and other central nervous system (CNS) disorders. Pyrimidine (B1678525) derivatives have been investigated as ligands for serotonin receptors. For instance, a series of novel long-chain arylpiperazines containing a pyrimidine or a 2-methylquinazoline (B3150966) moiety have been synthesized and evaluated for their binding affinity to human 5-HT7 and 5-HT1A receptors. ebi.ac.uknih.gov

In one study, compounds with a 6-phenylpyrimidine core linked to a 4-arylpiperazine moiety via a five-methylene chain were synthesized. ebi.ac.uknih.gov The binding affinities (Ki) of these derivatives for the 5-HT1A receptor were determined, and some compounds displayed significant affinity. ebi.ac.uknih.gov For example, 4-[5-[4-(2-ethoxyphenyl)-1-piperazinyl]pentoxy]-6-phenyl-pyrimidine showed a Ki of 6.96 nM for the 5-HT1A receptor. ebi.ac.uknih.gov

While direct binding data for this compound on the 5-HT1A receptor is not available, the established affinity of other pyrimidine derivatives suggests that the pyrimidine scaffold can be a key pharmacophoric element for 5-HT1A receptor ligands. The N-methyl and aminomethyl substituents on this compound would play a crucial role in defining its specific binding characteristics.

Enzyme Inhibition and Modulation Studies

Enzyme inhibition is a common mechanism of action for many drugs. The pyrimidine core is present in numerous enzyme inhibitors targeting a variety of enzymes. For example, derivatives of 2-aminopyrimidine (B69317) have been identified as potent inhibitors of β-glucuronidase, an enzyme linked to conditions like colon cancer. nih.gov In a study of twenty-seven 2-aminopyrimidine derivatives, one compound exhibited an IC50 value of 2.8 µM, significantly more potent than the standard inhibitor. nih.gov

Furthermore, 2-aminopyrimidine derivatives have been developed as inhibitors of Polo-like kinase 4 (PLK4), a target in cancer therapy. nih.gov One such derivative, compound 8h, demonstrated a high inhibitory activity with an IC50 of 0.0067 μM. nih.gov Another example is the discovery of AZD4205, a highly selective Janus kinase 1 (JAK1) inhibitor with a pyrimidine core, which has shown promise in preclinical cancer models. nih.gov

While there is no specific data on this compound as an enzyme inhibitor, the prevalence of the pyrimidine scaffold in various enzyme inhibitors suggests that it could potentially exhibit inhibitory activity against certain enzymes. The nature of the substituents on the pyrimidine ring would be a key determinant of its target specificity and potency.

Cellular Pathway Perturbation and Downstream Effects

By interacting with biological targets such as receptors and enzymes, chemical compounds can perturb cellular signaling pathways, leading to a cascade of downstream effects. For instance, the inhibition of JAK1 by pyrimidine-based inhibitors like AZD4205 can block the JAK/STAT signaling pathway, which is often constitutively active in various cancers and contributes to tumor cell proliferation and survival. nih.gov

Similarly, the modulation of the 5-HT1A receptor by a ligand can affect downstream signaling cascades involving adenylyl cyclase and cyclic AMP (cAMP), influencing neuronal excitability and neurotransmitter release. ebi.ac.uknih.gov The functional properties of pyrimidine derivatives as 5-HT1A receptor ligands have been evaluated using cAMP assays. ebi.ac.uknih.gov

The potential of this compound to perturb cellular pathways would be a direct consequence of its specific molecular interactions. If it were to bind to a receptor or inhibit an enzyme, it would likely modulate the associated signaling pathways, leading to observable cellular and physiological responses. However, without experimental data, the specific pathways affected by this compound remain speculative.

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure of a molecule and evaluating the resulting changes in its biological activity, researchers can identify the key structural features required for potency and selectivity.

For pyrimidine derivatives, SAR studies have revealed important insights. For example, in the development of 2-aminothiazole (B372263) derivatives as inducible nitric oxide synthase (iNOS) inhibitors, it was found that the introduction of appropriately sized substituents at specific positions of the thiazole (B1198619) ring improved inhibitory activity and selectivity. nih.gov Conversely, bulky or hydrophilic substituents at any position of the 2-aminothiazole ring significantly decreased or abolished the inhibitory activity. nih.gov

In the context of 2-aminopyrimidine derivatives as β-glucuronidase inhibitors, the nature of the amine substituent at the 2-position of the pyrimidine ring was found to be critical for activity. nih.gov While a comprehensive SAR study for this compound is not available, general principles from related pyrimidine series can be informative. The N-methyl group and the methylene (B1212753) linker in the aminomethyl substituent would influence the compound's conformation, lipophilicity, and hydrogen bonding capacity, all of which are critical for its interaction with a biological target.

Table 1: Illustrative SAR data for selected pyrimidine derivatives

| Compound/Derivative Class | Modification | Target | Impact on Activity | Reference |

| 2-Aminothiazole Derivatives | Introduction of bulky substituent | iNOS | Decreased/Abolished activity | nih.gov |

| 2-Aminothiazole Derivatives | Introduction of appropriately-sized substituent | iNOS | Improved activity and selectivity | nih.gov |

| 2-Aminopyrimidine Derivatives | Varied amine substituent | β-glucuronidase | Critical for inhibitory activity | nih.gov |

This table is for illustrative purposes and is based on general findings for pyrimidine derivatives, not specific data for this compound.

Applications in Drug Discovery and Development

The versatility of the pyrimidine scaffold has made it a cornerstone in the design and development of new drugs across various therapeutic areas. mdpi.com

Design of Novel Therapeutic Agents based on the Pyrimidine Scaffolds

The pyrimidine ring serves as a privileged scaffold in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. Its ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, allows for the design of potent and selective ligands for a wide range of biological targets.

The development of numerous clinically approved drugs containing the pyrimidine core, such as the anticancer agents imatinib (B729) and palbociclib, highlights the success of this scaffold in medicinal chemistry. nih.gov Researchers continue to explore the chemical space around the pyrimidine nucleus to discover novel therapeutic agents for various diseases, including cancer, infectious diseases, and CNS disorders. mdpi.com

The compound this compound, with its simple substitution pattern, could serve as a starting point or a fragment in the design of more complex molecules with optimized biological activities. By applying principles of medicinal chemistry, such as isosteric replacement and substituent modulation, derivatives of this compound could be synthesized and evaluated for their therapeutic potential.

Table 2: Examples of Drug Classes and Therapeutic Areas Utilizing the Pyrimidine Scaffold

| Drug Class | Therapeutic Area |

| Kinase Inhibitors | Oncology |

| Antiviral Agents | Infectious Diseases |

| Antihistamines | Allergy |

| CNS Agents | Neurology, Psychiatry |

| Antimicrobial Agents | Infectious Diseases |

This table provides a general overview and is not an exhaustive list.

Radioligand Development and Imaging Applications for Neurotransmitter Receptors

The development of selective radioligands is crucial for the study of neurotransmitter receptors, enabling their visualization and quantification in the brain through techniques like Positron Emission Tomography (PET). Derivatives of this compound have been explored as potential scaffolds for such radioligands, particularly for the histamine (B1213489) H3 receptor (H3R).

Researchers have synthesized and evaluated PET tracers based on core structures related to this compound. For instance, two inverse agonist PET tracers for the H3R were developed with high affinity and suitable lipophilicity. nih.gov These tracers, which are not substrates for the P-glycoprotein efflux pump, were synthesized from a common phenolic precursor via an alkylation reaction using either [¹¹C]MeI or [¹⁸F]FCD₂Br, resulting in high specific activity and radiochemical purity. nih.gov

In vitro autoradiographic studies using these tracers on rhesus monkey and human brain slices revealed a widespread distribution of H3Rs, with high densities in the frontal cortex, globus pallidus, and striatum, and lower levels in the cerebellum. The specificity of this binding was confirmed by blocking the signal with an H3R agonist (R-alpha-methylhistamine) or an H3R inverse agonist. nih.gov

In vivo PET imaging in rhesus monkeys demonstrated rapid brain uptake of these tracers, with a distribution pattern consistent with the autoradiography results. Pre-treatment with an H3R inverse agonist effectively blocked the tracer signal, indicating a good specific signal. nih.gov These findings underscore the potential of such tracers for clinical PET studies to investigate the histamine H3R system and to measure the receptor occupancy of therapeutic H3R compounds. nih.gov

Another significant development in H3R radioligand research is the synthesis of [³H]UR-MN259, which exhibits sub-nanomolar affinity for the human H3R and a remarkable selectivity of over 100,000-fold against other histamine receptor subtypes. nih.gov This high affinity and selectivity make it an ideal tool for characterizing H3R ligands in competitive binding assays. nih.gov Saturation binding experiments with [³H]UR-MN259 in HEK293T cells stably expressing the human H3R showed that the binding was best described by a one-site model. nih.gov

The quest for suitable H3R radioligands has been driven by the limitations of previously used compounds like ³H-α-methylhistamine and [³H]Nα-methylhistamine, which as full agonists, can cause receptor internalization in cell-based assays. nih.gov The development of antagonist or inverse agonist radioligands like those derived from the this compound scaffold helps to circumvent these issues.

Table 1: Preclinical Characteristics of H3R PET Tracers

| Tracer Characteristic | Finding |

| Binding Affinity | High affinity for the histamine H3 receptor. nih.gov |

| Lipophilicity | Suitable for brain penetration. nih.gov |

| P-glycoprotein Substrate | No. nih.gov |

| In Vitro Brain Distribution | High densities in frontal cortex, globus pallidus, and striatum; lower in cerebellum. nih.gov |

| In Vivo Brain Uptake | Rapid uptake with distribution matching in vitro findings. nih.gov |

| Specificity | Blocked by H3R agonist and inverse agonist. nih.gov |

Pharmacological Profile and Receptor Selectivity Studies

The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) primarily located in the central nervous system, where it acts as an auto- and heteroreceptor to modulate the release of histamine and other neurotransmitters. nih.gov The pharmacological profile of compounds related to this compound has been of significant interest, particularly their affinity and selectivity for the H3R.

Competitive radioligand binding assays are a primary method for determining the affinity of new compounds for the H3R. In these assays, a radiolabeled ligand with known affinity for the receptor (e.g., [³H]Nα-methylhistamine) is used. nih.gov The ability of a test compound to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Ki) can be calculated, which reflects the compound's affinity.

Studies on various heterocyclic scaffolds have provided insights into the structure-activity relationships (SAR) for H3R affinity. For example, a series of substituted purine (B94841) derivatives were shown to have Ki values in the nanomolar range for the human H3R, confirming the purine core as a high-affinity scaffold. nih.gov These studies also highlighted the importance of specific substitution patterns in determining receptor affinity. nih.gov

The selectivity of a ligand for its target receptor over other receptors is a critical aspect of its pharmacological profile, as off-target binding can lead to undesirable side effects. For H3R ligands, selectivity is often assessed against other histamine receptor subtypes (H1R, H2R, H4R) and a broader panel of other GPCRs. nih.gov For instance, the radioligand [³H]UR-MN259 demonstrated over 100,000-fold selectivity for the H3R over other histamine receptors, making it a highly specific tool. nih.gov

Molecular modeling and site-directed mutagenesis studies have further elucidated the molecular determinants of ligand binding and selectivity at histamine receptors. mdpi.com These studies have identified key amino acid residues within the receptor's transmembrane helices that are crucial for ligand interaction and can explain the subtype-selectivity of certain compounds. mdpi.com

Table 2: Receptor Selectivity Profile of [³H]UR-MN259

| Receptor Subtype | Selectivity vs. H3R |

| Histamine H1 Receptor | >100,000-fold. nih.gov |

| Histamine H2 Receptor | >100,000-fold. nih.gov |

| Histamine H4 Receptor | >100,000-fold. nih.gov |

In Vitro and In Vivo Biological Evaluation Methodologies

The biological evaluation of compounds like this compound and its derivatives involves a combination of in vitro and in vivo methodologies to characterize their activity, potency, and potential as therapeutic agents or research tools.

In Vitro Evaluation:

Enzyme Inhibition Assays: For compounds targeting specific enzymes, in vitro assays are used to determine their inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50). For example, the inhibitory activity of novel pyrimidine derivatives against Polo-like kinase 4 (PLK4) was assessed using such assays. nih.gov

Radioligand Binding Assays: As described previously, these assays are fundamental for determining the affinity (Ki) of a compound for a specific receptor. nih.govnih.gov They are performed using cell membranes or tissues expressing the receptor of interest and a radiolabeled ligand.

Cell-Based Assays: These assays are used to assess the functional activity of a compound in a cellular context. This can include measuring changes in second messenger levels (e.g., cAMP), reporter gene activation, or receptor internalization. nih.gov

Cytotoxicity Assays: To assess the potential toxicity of a compound, its effect on the viability of various cell lines is evaluated. nih.govmdpi.com This is often done using assays like the MTT or MTS assay, which measure metabolic activity as an indicator of cell viability.

Metabolic Stability Assays: The stability of a compound in the presence of liver microsomes (from human or other species) is evaluated to predict its metabolic clearance in vivo. nih.govnih.gov The half-life (t1/2) of the compound is determined by measuring its disappearance over time. nih.gov

In Vivo Evaluation:

Positron Emission Tomography (PET) Imaging: As detailed in section 6.3.2, PET imaging with a radiolabeled version of the compound of interest or a specific radioligand allows for the non-invasive visualization and quantification of target engagement in the living brain. nih.govnih.gov

Pharmacokinetic Studies: These studies are conducted in animal models to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. This information is crucial for determining its bioavailability and dosing regimen for further studies.

Efficacy Studies in Animal Models of Disease: For compounds with therapeutic potential, their efficacy is tested in relevant animal models. For example, the antitumor activity of novel picolinamide (B142947) derivatives was evaluated in mice burdened with colon carcinoma. mdpi.com These studies can measure outcomes like tumor growth inhibition and survival rates. mdpi.com

Autoradiography: Following in vivo administration of a radiolabeled compound, tissues can be collected and subjected to autoradiography to visualize the distribution of the compound at a microscopic level. nih.gov

These comprehensive evaluation methodologies provide a detailed understanding of a compound's biological profile, from its molecular interactions to its effects in a whole organism, which is essential for its development as a drug or a research probe.

Table 3: Common Biological Evaluation Methodologies

| Methodology | Purpose | Key Parameters |

| In Vitro | ||

| Enzyme Inhibition Assay | Determine potency against a specific enzyme. | IC50. nih.gov |

| Radioligand Binding Assay | Determine affinity for a receptor. | Ki. nih.gov |

| Cell-Based Functional Assay | Assess functional activity at the cellular level. | EC50, Emax |

| Cytotoxicity Assay | Evaluate potential toxicity to cells. | IC50, CC50. nih.gov |

| Liver Microsomal Stability Assay | Predict metabolic clearance. | t1/2. nih.gov |

| In Vivo | ||

| PET Imaging | Visualize and quantify target engagement in the brain. | Tracer uptake, distribution volume. nih.govnih.gov |

| Pharmacokinetic Study | Understand ADME properties. | Bioavailability, half-life, clearance |

| Animal Model of Disease | Evaluate therapeutic efficacy. | Tumor growth inhibition, survival rate. mdpi.com |

| Autoradiography | Visualize compound distribution in tissues. | Signal density and localization. nih.gov |

Applications of N Methyl 2 Pyrimidinemethanamine in Advanced Materials and Catalysis

Role as a Versatile Synthetic Intermediate in Complex Molecule Synthesis

N-Methyl-2-pyrimidinemethanamine serves as a valuable building block in the synthesis of a variety of complex and biologically relevant molecules. Its utility is particularly noted in the preparation of (hetero)arylalkylamino-pyrazolopyridazine derivatives, which have shown potential for multimodal activity against pain. mdpi.commdpi.com The pyrimidine (B1678525) moiety is a common scaffold in medicinal chemistry, and this compound provides a convenient entry point for the introduction of this key structural element. chemicalbook.com

The synthesis of complex heterocyclic structures often relies on the strategic use of versatile intermediates. Pyrimidine derivatives, in general, are crucial in the development of pharmacologically potent molecules. nih.gov The presence of both a nucleophilic secondary amine and the pyrimidine ring in this compound allows for a range of chemical transformations, making it an attractive precursor for drug discovery and development. ekb.eg For instance, the general synthetic utility of pyrimidine derivatives in creating bioactive molecules is well-documented, highlighting the importance of intermediates like this compound. ijnrd.orgeurekalert.org

The table below summarizes key information about this compound and a related synthetic precursor.

| Compound Name | CAS Number | Molecular Formula | Key Synthetic Application |

| This compound | 1083246-53-0 | C6H9N3 | Intermediate for (hetero)arylalkylamino-pyrazolopyridazine derivatives mdpi.commdpi.com |

| 2-Pyrimidinemethanamine | 75985-45-4 | C5H7N3 | General precursor for pyrimidine-containing compounds nih.gov |

Coordination Chemistry and Ligand Design for Metal Complexes

The nitrogen atoms within the pyrimidine ring and the secondary amine of this compound present potential coordination sites for metal ions, making it an interesting ligand for the design of novel metal complexes. While specific studies on the coordination chemistry of this compound are not extensively documented, the broader class of pyrimidine and pyridine-containing ligands has been widely explored in the formation of coordination polymers and metal-organic frameworks (MOFs). samipubco.commdpi.com

The coordination behavior of related N-heterocyclic ligands suggests that this compound could act as a mono- or bidentate ligand, depending on the metal center and reaction conditions. The synthesis and characterization of metal complexes with ligands containing similar functionalities, such as 2-aminopyrimidine (B69317) and pyridine (B92270) derivatives, have been reported, demonstrating a rich coordination chemistry. ekb.egekb.egnih.gov These studies provide a basis for predicting the potential of this compound in forming discrete metal complexes or extended coordination networks with interesting structural and functional properties.

Potential in Polymer Science and Functional Materials

While direct applications of this compound in polymer science are not yet widely reported, its structure suggests potential for incorporation into functional polymers. The amine group can be utilized in polymerization reactions, such as polycondensation or as a monomer in the synthesis of polyamides or polyimines. The pyrimidine ring, with its inherent electronic properties and potential for hydrogen bonding, could impart specific functionalities to the resulting polymer chains.

The development of functional materials often involves the incorporation of specific molecular motifs to achieve desired properties. For instance, the synthesis of metal-organic frameworks (MOFs) based on pyrimidine-containing ligands has been explored for applications in gas storage and catalysis. nih.gov The ability of this compound to coordinate with metal ions could be leveraged to create novel MOFs or coordination polymers with tailored porosity and functionality.

Catalytic Applications in Organic Transformations

The structural similarity of this compound to 2-(aminomethyl)pyridine-based ligands suggests its potential use in catalysis. Ruthenium and osmium complexes featuring 2-(aminomethyl)pyridine derivatives have been successfully employed as catalysts in the hydrogenation of imines. nih.gov These catalysts are effective in promoting the reduction of C=N double bonds, a crucial transformation in organic synthesis.

The catalytic activity of such complexes is often attributed to the cooperative effect of the metal center and the ligand. The nitrogen atoms of the ligand play a key role in coordinating to the metal and influencing its electronic and steric properties. It is plausible that metal complexes of this compound could exhibit similar catalytic activity in hydrogenation and other organic transformations. nih.gov The development of new asymmetric catalysts is an active area of research, and chiral derivatives of pyridine N-oxides have shown promise in this regard, indicating the potential for developing chiral catalysts based on the pyrimidine scaffold. nih.govmdpi.com

Exploration in Sensor Technology and Advanced Analytics

Pyrimidine derivatives have been investigated for their potential in sensor technology, particularly as fluorescent probes and components of ion-selective electrodes. rsc.orgsemanticscholar.org The pyrimidine ring can act as a fluorophore or can be modified to create a binding site for specific analytes. The fluorescence properties of such compounds can be sensitive to their local environment, allowing for the detection of ions or molecules through changes in fluorescence intensity or wavelength. mdpi.com

For example, pyrimidine-based fluorescent organic nanoparticles have been developed for the detection of bacteria. rsc.org Furthermore, the incorporation of pyrimidine derivatives into polymer membranes has been explored for the fabrication of ion-selective electrodes. These sensors can be used for the potentiometric determination of specific ions in solution. sci-hub.stmetrohm.com While direct applications of this compound in this area are yet to be fully realized, its structure provides a foundation for the design of novel chemosensors and analytical tools. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the primary methods for characterizing the chemical structure of N-Methyl-2-pyrimidinemethanamine?

- Methodological Answer : The compound is typically characterized using X-ray crystallography to confirm its 3D structure and NMR spectroscopy (¹H, ¹³C) to verify substituent positions. For example, analogous pyrimidine derivatives (e.g., N-ethyl-6-methyl-2-pyridin-4-ylpyrimidin-4-amine) have been analyzed via PubChem-derived SMILES strings and InChI keys . Additionally, elemental analysis ensures stoichiometric purity, while UV-vis spectroscopy may validate electronic properties in coordination complexes .

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer : Safety protocols include:

- Use of fume hoods and PPE (gloves, lab coats) to avoid inhalation/skin contact .

- Storage at 0–6°C in airtight containers to prevent degradation, as recommended for structurally similar nitrosamines .

- Immediate neutralization of spills with activated carbon or silica gel .

Q. What synthetic routes are commonly employed for this compound?

- Methodological Answer : A reductive amination strategy is often used, where a pyrimidine aldehyde reacts with methylamine under H₂/Pd-C or NaBH₄ conditions . Solvent selection (e.g., ethanol vs. THF) impacts yield; excess methylamine drives the reaction to completion . For advanced analogs, coordination with transition metals (e.g., Ni(II), Co(II)) requires ligand optimization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies often arise from solvent polarity and temperature variations. For example:

- NIST data for similar amines (e.g., 2-methyl-2-pentanamine) shows solubility in polar solvents (water: 1.2 g/L at 25°C) but higher solubility in chloroform (45 g/L) .

- Cross-validate using HPLC-coupled solubility assays under controlled conditions (pH, ionic strength) .

Q. What advanced analytical techniques are suitable for detecting trace impurities in this compound?

- Methodological Answer :

Q. How do computational models predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT calculations (e.g., B3LYP/6-31G*) model electron density distribution to predict nucleophilic/electrophilic sites .

- Molecular docking assesses binding affinity with biological targets (e.g., enzymes) using PubChem-derived 3D conformers .

- Thermodynamic parameters (ΔfH°gas, ΔrG°) from NIST WebBook guide reaction feasibility .

Q. What strategies mitigate the formation of toxic degradation products in this compound-based formulations?

- Methodological Answer :

- Avoid acidic conditions that promote nitrosamine formation (e.g., N-Nitrosomorpholine) .

- Add antioxidants (e.g., ascorbic acid) to inhibit oxidative degradation .

- Use accelerated stability testing (40°C/75% RH for 6 months) to model long-term degradation pathways .

Q. How can researchers design experiments to study the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.